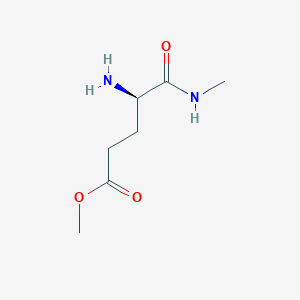
Methyl (R)-4-amino-5-(methylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate is a chemical compound with a specific structure that includes an amino group, a methylamino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be achieved through several methods. One common approach involves the use of chiral auxiliaries for asymmetric construction. This method ensures the production of the desired enantiomer with high purity. Another method involves the reduction of Diels-Alder adducts, which provides a straightforward route to the target compound .
Industrial Production Methods
Industrial production of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate can be compared with other similar compounds, such as:
Methylamine: A simpler compound with a similar amino group but lacking the ester functional group.
N-Methyl-α-amino acids: Compounds with similar structural features but different functional groups and properties.
Uniqueness
The uniqueness of Methyl ®-4-amino-5-(methylamino)-5-oxopentanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
methyl (4R)-4-amino-5-(methylamino)-5-oxopentanoate |
InChI |
InChI=1S/C7H14N2O3/c1-9-7(11)5(8)3-4-6(10)12-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m1/s1 |
Clé InChI |
QSNYECKSZFZCHK-RXMQYKEDSA-N |
SMILES isomérique |
CNC(=O)[C@@H](CCC(=O)OC)N |
SMILES canonique |
CNC(=O)C(CCC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



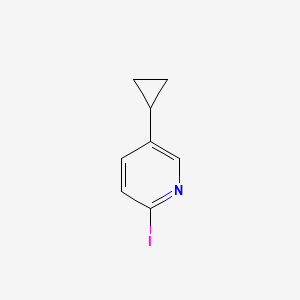
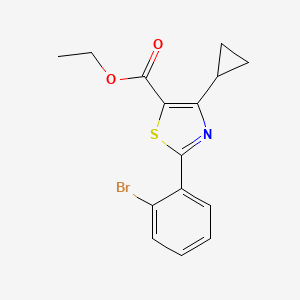


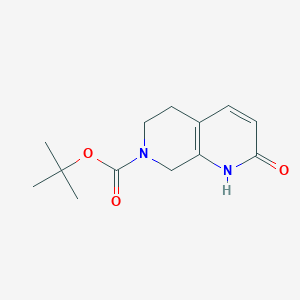


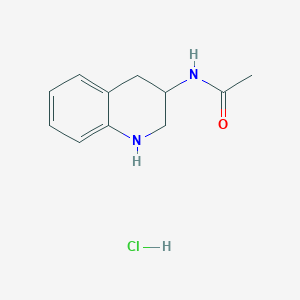


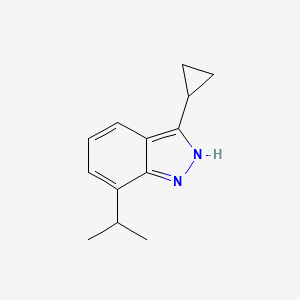
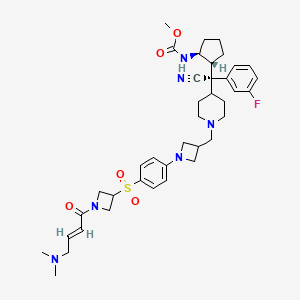
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
